molecular formula C16H15NO5 B13367169 3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

Cat. No.: B13367169
M. Wt: 301.29 g/mol
InChI Key: MAYISHAOGUNIAG-UHFFFAOYSA-N
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Description

3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the tricyclic structure.

    Introduction of the hydroxybenzyl group: This step usually involves a substitution reaction where a hydroxybenzyl group is introduced into the tricyclic core.

    Oxidation and carboxylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxybenzyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with target molecules, while the oxo and carboxylic acid groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.

    Benzyl derivatives: Compounds with benzyl groups often exhibit similar reactivity and can undergo similar chemical reactions.

Uniqueness

What sets 3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid apart is its unique tricyclic structure, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

3-[(3-hydroxyphenyl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C16H15NO5/c18-10-3-1-2-9(6-10)7-17-8-16-5-4-11(22-16)12(15(20)21)13(16)14(17)19/h1-6,11-13,18H,7-8H2,(H,20,21)

InChI Key

MAYISHAOGUNIAG-UHFFFAOYSA-N

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC(=CC=C4)O)C(=O)O

Origin of Product

United States

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